Product packaging for Sorafenib Impurity 9(Cat. No.:CAS No. 862875-16-9)

Sorafenib Impurity 9

Cat. No.: B3331886
CAS No.: 862875-16-9
M. Wt: 446.4 g/mol
InChI Key: NUDOMXMCXPMNQE-UHFFFAOYSA-N
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Description

Categorization of Pharmaceutical Impurities in Academic Research

From an academic and regulatory standpoint, pharmaceutical impurities are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. researchgate.netnih.gov This article will focus on organic impurities, which are further subdivided based on their origin.

Process-Related Impurities

Process-related impurities are substances that are generated during the synthesis of the API. qccstandards.com These can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the manufacturing process. researchgate.netchemwhat.com The profile of process-related impurities can be influenced by the synthetic route, reaction conditions, and the quality of raw materials. chemwhat.com A thorough understanding and control of these impurities are essential to ensure the consistency and quality of the API. chemwhat.com

Degradation Products

Degradation products are impurities that result from the chemical breakdown of the API over time. qccstandards.com This degradation can be triggered by exposure to various stress factors such as light, heat, humidity, or interaction with other components in the drug formulation. sci-hub.sesynzeal.com Stability studies are conducted under forced degradation conditions to identify potential degradation products and to understand the degradation pathways of the API. nih.gov

Research Rationale for Investigating Sorafenib (B1663141) Impurity 9

Sorafenib is a multikinase inhibitor used in the treatment of certain types of cancer. The quality control of Sorafenib is critical to its therapeutic success. Among the various impurities associated with Sorafenib, "Sorafenib Impurity 9" has been identified for academic and quality control purposes. This impurity is chemically known as 4-(Hydroxyamino)phenol , with the Chemical Abstracts Service (CAS) number 3505-87-1 .

The primary rationale for investigating this compound stems from the fundamental principle of ensuring the purity and safety of the final drug product. The presence of any impurity, including 4-(Hydroxyamino)phenol, necessitates a thorough investigation to understand its potential impact. While the specific origin of 4-(Hydroxyamino)phenol as either a process-related impurity from the synthesis of Sorafenib or as a degradation product is not extensively detailed in publicly available literature, its identification as a "related substance" warrants its study. sci-hub.se The investigation into such impurities is crucial to develop robust analytical methods for their detection and to establish appropriate control strategies during the manufacturing process.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound, or 4-(Hydroxyamino)phenol, is primarily focused on analytical chemistry and pharmaceutical quality control. The main objectives of such research include:

Synthesis and Characterization: The synthesis of 4-(Hydroxyamino)phenol as a reference standard is essential for its definitive identification and quantification in the Sorafenib API. Characterization is typically performed using various spectroscopic and spectrometric techniques to confirm its chemical structure.

Analytical Method Development: A significant objective is the development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this impurity in Sorafenib. These methods are crucial for routine quality control and stability testing.

Understanding Formation Pathways: Although not widely published, a key research objective would be to elucidate the formation pathway of 4-(Hydroxyamino)phenol, determining whether it arises from specific starting materials or intermediates in the synthesis of Sorafenib or as a result of its degradation under specific stress conditions.

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
Chemical Name 4-(Hydroxyamino)phenol
CAS Number 3505-87-1
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol

Detailed Research Findings

Research on Sorafenib and its impurities has led to the development of various analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for the analysis of Sorafenib and its related substances. These chromatographic methods, often coupled with mass spectrometry (LC-MS or LC-MS/MS), provide the necessary sensitivity and selectivity for impurity profiling.

Forced degradation studies are a critical component of this research, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products. nih.gov While several degradation products of Sorafenib have been identified under various stress conditions, the specific formation of 4-(Hydroxyamino)phenol has not been explicitly detailed in the reviewed literature.

The availability of reference standards for Sorafenib impurities, including this compound, is crucial for the validation of analytical methods and for ensuring the accuracy of quality control testing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17F3N4O4 B3331886 Sorafenib Impurity 9 CAS No. 862875-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[[4-hydroxy-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O4/c1-25-19(30)17-11-15(8-9-26-17)32-14-5-2-12(3-6-14)27-20(31)28-13-4-7-18(29)16(10-13)21(22,23)24/h2-11,29H,1H3,(H,25,30)(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDOMXMCXPMNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Formation Pathways of Sorafenib Impurity 9

Impurity Formation during Sorafenib (B1663141) Synthesis

The synthesis of Sorafenib is a multi-step process involving several key intermediates and reagents. Impurities can be introduced or formed at any of these stages due to incomplete reactions, side reactions, or the inherent reactivity of the starting materials and reagents.

The synthesis of Sorafenib typically involves precursors such as pyridine-2-carboxylic acid or 4-chloropyridine, which are converted into key intermediates like N-methyl-4-(4-aminophenoxy)pyridine-2-carboxamide. Another crucial intermediate is 4-chloro-3-trifluoromethylaniline. bocsci.com The purity of these starting materials and reagents directly influences the impurity profile of the final product. For instance, the use of sorafenib tosylate salt introduces the possibility of tosylate-related impurities, such as methyl, ethyl, and isopropyl tosylates, which are considered potential genotoxic impurities and require stringent control during manufacturing. europa.euresearchtrend.net Alternative synthetic routes aim to mitigate impurity formation, such as Route 2, which synthesizes a phenyl (4-hydroxyphenyl) carbamate (B1207046) intermediate before reacting it with 4-chloro-N-methylpicolinamide, thereby attempting to avoid impurities arising from the direct nucleophilic substitution of free amino groups. thieme-connect.de

Reaction conditions play a pivotal role in determining the types and levels of impurities formed. Parameters such as temperature, solvent choice, reaction time, and the type and amount of base used can significantly impact the reaction's selectivity and the propensity for side reactions. For example, the diaryl ether synthesis step in some Sorafenib routes has been identified as a bottleneck, often resulting in low yields and the concomitant formation of a substantial amount of impurities. thieme-connect.de Optimization of reaction conditions, including the use of specific solvents like THF with bases such as KOtBu at controlled temperatures, is crucial for minimizing impurity generation. thieme-connect.deresearchgate.net The preparation of intermediates like 4-chloro-N-methylpicolinamide also requires careful control of reagents such as thionyl chloride (SOCl2) and methylamine (B109427) under specific conditions to achieve high purity. researchgate.net

While "Sorafenib Impurity 9" is not explicitly identified in the reviewed literature, common impurities such as Sorafenib Impurity 1, 3, 4, 6, and 8, as well as Sorafenib N-Oxide, are known to form during synthesis or through metabolic processes. bocsci.comdaicelpharmastandards.com A known impurity, the "Sorafenib Aminophenoxy Impurity" (CAS 284462-37-9), identified as 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide, is formed through the cleavage of the urea (B33335) linkage in Sorafenib. veeprho.com This type of cleavage could potentially occur as a side reaction during synthesis if the urea formation step is incomplete or if reactive intermediates persist. Furthermore, the abandonment of certain synthetic routes due to the formation of impurities during the synthesis of key intermediates, such as 4-(4-aminophenoxy)-N-methylpicolinamide, highlights that impurities can arise from incomplete reactions or unintended transformations of these intermediates. thieme-connect.de

Structural Elucidation and Spectroscopic Characterization of Sorafenib Impurity 9

Advanced Spectroscopic Techniques for Structural Analysis

The structural determination of Sorafenib (B1663141) Impurity 9 relies on a combination of sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive and unambiguous assignment of the molecule's constitution and stereochemistry. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of Sorafenib Impurity 9 would be analyzed for key signals corresponding to aromatic, amine, and methyl protons. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration (relative number of protons) of each signal are critical for assigning specific protons to their positions in the molecular structure.

Table 1: Hypothetical ¹H NMR Data Interpretation for this compound

Chemical Shift (δ) ppm Multiplicity Integration Provisional Assignment
10.0 - 8.0 Multiple signals - Aromatic protons, Amide (NH) protons
8.0 - 6.5 Multiple signals - Aromatic protons (pyridyl and phenyl rings)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound would give rise to a distinct signal. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

To differentiate between primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This information is crucial for confirming the carbon framework of the impurity.

Table 2: Hypothetical ¹³C NMR and DEPT-135 Data Interpretation for this compound

Chemical Shift (δ) ppm DEPT-135 Signal Provisional Assignment
170 - 160 Absent Carbonyl (C=O) carbons
160 - 110 Positive / Absent Aromatic (CH and C) carbons
130 - 120 Absent Carbon attached to CF₃ group

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei. nationalmaglab.orgresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would reveal ¹H-¹H connectivities, helping to piece together fragments of the molecule, such as the spin systems within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protons to their corresponding carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is crucial for determining the stereochemistry and conformation of the molecule.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

The mass spectrum of this compound would be acquired using a soft ionization technique, such as Electrospray Ionization (ESI), to observe the protonated molecular ion [M+H]⁺. nih.gov The mass of this ion provides the molecular weight of the impurity.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the impurity, which is a critical step in its identification. For example, PubChem lists a "this compound" with the molecular formula C₂₁H₁₇F₃N₄O₄. nih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. By analyzing the masses of the fragment ions, different structural components of the impurity can be identified and pieced together, corroborating the structure proposed by NMR data.

Table 3: Chemical Compounds Mentioned

Compound Name
Sorafenib

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides crucial information about the connectivity of the molecule.

Following initial ionization, typically using electrospray ionization (ESI) to produce the protonated molecular ion [M+H]⁺, the precursor ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea structure is expected to occur at the most labile bonds, primarily the C-N bonds of the urea (B33335) linkage.

A plausible fragmentation pathway would involve the symmetrical cleavage of the urea bridge, leading to the formation of a characteristic isocyanate fragment and an aniline fragment. The major expected fragment ions are detailed in the table below. The analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the presence of two 4-chloro-3-(trifluoromethyl)phenyl moieties linked by a central urea group. libretexts.orgmiamioh.edu

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
417.1 [M+H]⁺222.0[C8H4ClF3NO+H]⁺ (4-chloro-3-(trifluoromethyl)phenyl isocyanate)C7H4ClF3N
417.1 [M+H]⁺196.0[C7H4ClF3N+H]⁺ (4-chloro-3-(trifluoromethyl)aniline)C8H4ClF3NO

Note: The m/z values are theoretical and based on the most abundant isotopes.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent peaks would be associated with the urea moiety and the substituted aromatic rings. The key expected vibrational modes are:

N-H Stretching: A strong band is expected in the region of 3300-3400 cm⁻¹, characteristic of the N-H stretching vibrations in the urea group.

C=O Stretching: A very strong and sharp absorption band, known as the "urea I" band, is anticipated between 1630 and 1680 cm⁻¹ due to the carbonyl (C=O) stretching.

N-H Bending: The "urea II" band, resulting from N-H bending coupled with C-N stretching, would appear in the 1550-1650 cm⁻¹ region.

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands of variable intensity would be observed in the 1450-1600 cm⁻¹ range, confirming the presence of the phenyl rings.

C-F Stretching: Strong absorption bands due to the trifluoromethyl (-CF₃) groups are expected in the 1100-1350 cm⁻¹ region. researchgate.netajchem-a.com

C-Cl Stretching: A band in the lower frequency region, typically 700-850 cm⁻¹, would indicate the C-Cl bond.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300-3400Urea (-NH-CO-NH-)
Aromatic C-H Stretch> 3000Phenyl Ring
C=O Stretch (Urea I)1630-1680Urea (-NH-CO-NH-)
N-H Bend (Urea II)1550-1650Urea (-NH-CO-NH-)
Aromatic C=C Stretch1450-1600Phenyl Ring
C-F Stretch1100-1350Trifluoromethyl (-CF₃)
C-Cl Stretch700-850Chloro-substituent

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorption of the two 4-chloro-3-(trifluoromethyl)phenyl chromophores.

ChromophoreExpected λ_max (nm)Type of Transition
Substituted Phenyl Ring250 - 280π → π*

Integration of Spectroscopic Data for Definitive Structure Assignment

Mass Spectrometry (MS) establishes the molecular weight (417.1 g/mol ) and elemental composition (C15H8Cl2F6N2O). daicelpharmastandards.comsynzeal.com

Tandem MS (MS/MS) elucidates the connectivity, showing how the molecule fragments into logical subunits, specifically the 4-chloro-3-(trifluoromethyl)aniline (B120176) and corresponding isocyanate, confirming the symmetrical urea linkage.

FTIR Spectroscopy confirms the presence of key functional groups: the urea moiety (N-H and C=O stretches), the aromatic rings (C=C and C-H stretches), and the haloalkane substituents (C-F and C-Cl stretches).

UV-Vis Spectroscopy confirms the presence of the aromatic chromophores, consistent with the proposed structure containing two substituted phenyl rings.

Together, these data points converge to a single, consistent structure: 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea. The molecular formula from MS is validated by the functional groups identified in FTIR, and the fragmentation pattern from MS/MS aligns perfectly with this proposed arrangement.

Theoretical Spectroscopic Characterization using Computational Chemistry

Computational chemistry offers a powerful approach to corroborate experimental findings and gain deeper insight into the spectroscopic properties of molecules. By modeling this compound in silico, its structural and spectroscopic characteristics can be predicted and compared with experimental data.

Density Functional Theory (DFT) Calculations for Spectral Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to predict its most stable three-dimensional geometry and to simulate its spectroscopic properties.

The process begins with an in silico model of the 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea structure. A geometry optimization is performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule. Once the optimized geometry is obtained, the same level of theory can be used to predict various spectroscopic data, including vibrational frequencies (for IR and Raman spectra) and electronic transitions (for UV-Vis spectra). These theoretical predictions serve as a valuable reference to aid in the interpretation of experimental spectra. researchgate.netnih.govresearchgate.net

Vibrational Spectral Analysis (FTIR, Raman)

Following the DFT-based geometry optimization, a frequency calculation can be performed. This calculation predicts the vibrational modes of the molecule, which correspond to the peaks observed in the FTIR and Raman spectra. The output provides the frequency (wavenumber) and intensity of each vibrational mode.

This theoretical vibrational spectrum can be directly compared with the experimental FTIR spectrum. The calculated frequencies are often systematically scaled by a small factor to account for anharmonicity and other theoretical approximations, improving the agreement with experimental results. This analysis allows for a precise assignment of each observed absorption band to a specific molecular motion (e.g., C=O stretch, N-H bend). This detailed assignment provides a high level of confidence in the structural elucidation and a deeper understanding of the molecule's dynamic behavior. researchgate.netmdpi.com

Development and Validation of Analytical Methodologies for Sorafenib Impurity 9

Chromatographic Separation Techniques

Chromatographic methods are designed to separate the target impurity from the active pharmaceutical ingredient (API) and other related substances, enabling precise quantification.

HPLC is a widely adopted technique for analyzing pharmaceutical impurities. The development of an HPLC method for Sorafenib (B1663141) Impurity 9 involves optimizing several parameters to achieve adequate separation, sensitivity, and reproducibility.

The choice of stationary phase is critical for achieving effective chromatographic separation. Reversed-phase chromatography, utilizing C18 (octadecylsilane) bonded silica (B1680970) columns, is commonly employed for the analysis of Sorafenib and its impurities. These columns offer good retention and separation for moderately polar to non-polar compounds. Typical stationary phases utilized in Sorafenib analysis include:

C18 columns: Various manufacturers offer C18 columns with different particle sizes, pore sizes, and end-capping technologies (e.g., ACE Generic C18, ThermoAccucoreXLC18, Pinnacle™ DB C18, Grace C18) that can be evaluated for optimal resolution of Impurity 9 from Sorafenib. ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.com

The mobile phase composition and elution mode significantly influence the separation efficiency. A combination of organic solvents and aqueous buffers is typically used.

Mobile Phase Composition: Mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers (e.g., ammonium (B1175870) formate, o-phosphoric acid, formic acid, or trifluoroacetic acid) are frequently employed. The pH of the aqueous buffer is often adjusted to optimize peak shape and resolution. ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.comresearchgate.net

Gradient Elution: Gradient elution, where the mobile phase composition changes over time, is often necessary to achieve adequate separation of impurities with varying polarities from the main drug peak within a reasonable run time. Typical gradient profiles involve a gradual increase in the organic solvent percentage. google.comresearchgate.netinnovareacademics.inwjpls.org

Detection Wavelength: UV detection is commonly used, with wavelengths around 230-265 nm being typical for Sorafenib and its related substances, depending on the chromophore of the impurity. globalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.com

Table 1: Typical HPLC Method Parameters for Sorafenib Impurity Analysis

ParameterTypical Value/RangeSource Reference(s)
Stationary Phase C18 (e.g., ODS-AQ YMC, Thermo C18) ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.com
Column Dimensions 150-250 mm length, 4.6 mm internal diameter, 3-5 µm particle size ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.com
Mobile Phase A Aqueous buffer (e.g., 0.1% Formic Acid/TFA, Ammonium Formate, pH adjusted) ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.comresearchgate.net
Mobile Phase B Acetonitrile or Methanol ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.comresearchgate.net
Elution Mode Gradient or Isocratic ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.comresearchgate.netgoogle.comresearchgate.netinnovareacademics.inwjpls.org
Flow Rate 0.8 - 1.1 mL/min ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.comresearchgate.net
Column Temperature Ambient or 25-30 °C ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.com
Detection Wavelength 230 - 265 nm (e.g., 265 nm) ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.com
Injection Volume 10 - 20 µL ijpsdronline.comglobalresearchonline.netijprajournal.comnih.govafricanjournalofbiomedicalresearch.com

UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, due to the use of smaller particle size stationary phases (e.g., 1.7 µm). This can be particularly beneficial for resolving closely eluting impurities like Sorafenib Impurity 9.

UPLC Parameters: UPLC methods for Sorafenib analysis typically employ sub-2 µm C18 columns (e.g., Acquity UPLC BEH C18) with optimized mobile phases, often involving acetonitrile and water-based buffers, and gradient elution. researchgate.netinnovareacademics.inwjpls.orgoaji.netwjpls.org These methods are designed to provide superior separation efficiency for complex impurity profiles.

While this compound (4-(Hydroxyamino)phenol) is not typically considered a volatile impurity, GC is employed in Sorafenib Tosylate analysis for the determination of residual solvents. researchgate.netresearchgate.net GC, particularly with headspace sampling, is suitable for quantifying volatile organic compounds used or generated during synthesis. For specific volatile impurities like Ethylenediamine, a GC method with derivatization has also been developed. afjbs.com GC is generally not the primary choice for analyzing non-volatile organic impurities like 4-(Hydroxyamino)phenol unless derivatization is performed.

High-Performance Liquid Chromatography (HPLC) Method Development

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC-MS/MS, are invaluable for comprehensive impurity profiling. They combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the structural elucidation and confirmation of impurities, including this compound. These techniques are crucial for identifying unknown impurities and understanding degradation pathways. ijpsdronline.comresearchgate.netresearchgate.netresearchgate.net

Table 2: Typical Validation Parameters for Sorafenib and Related Impurities

ParameterTypical Value/RangeSource Reference(s)
Linearity (Sorafenib) 2-10 µg/mL, 5-25 µg/mL, 50-300 µg/mL ijpsdronline.comglobalresearchonline.netijprajournal.comresearchgate.net
Linearity (Impurities) 0.09-0.3 µg/mL (Genotoxic), 0.050-0.30 µg/mL oaji.netresearchgate.net
Correlation Coefficient (r²) > 0.999 ijpsdronline.comglobalresearchonline.netijprajournal.comwjpls.orgafjbs.comresearchgate.net
Limit of Detection (LOD) 0.0133-0.526 µg/mL (Sorafenib), 0.045 µg/mL (Genotoxic Impurities) globalresearchonline.netijprajournal.comoaji.net
Limit of Quantitation (LOQ) 0.0404-1.594 µg/mL (Sorafenib), 0.09 µg/mL (Genotoxic Impurities) globalresearchonline.netijprajournal.comoaji.net
Precision (%RSD) < 2% (Method Precision), < 3.03% (Intra-day), < 0.048% (Inter-day) globalresearchonline.netijprajournal.comafricanjournalofbiomedicalresearch.com
Accuracy (Recovery) 98-102% globalresearchonline.netijprajournal.comafricanjournalofbiomedicalresearch.comafjbs.com

Note: The specific validation parameters for this compound (4-(Hydroxyamino)phenol) may vary depending on the method developed. The data presented are representative of methods used for Sorafenib and its related substances.

Method Validation According to Academic and Regulatory Research Guidelines

Accuracy and Recovery Studies

Accuracy in analytical methodology refers to the closeness of the test results obtained by the method to the true value. Recovery studies are a key component of assessing accuracy, involving the spiking of known amounts of the analyte (or impurity) into a sample matrix at different concentration levels. The percentage recovery indicates how much of the spiked analyte is successfully recovered by the analytical method. For Sorafenib and its related substances, recovery studies are typically conducted at various spiking levels, often including 50%, 100%, and 150% of the expected concentration.

Research indicates that analytical methods developed for Sorafenib demonstrate high accuracy, with recovery studies confirming results close to 100%. For instance, recovery studies conducted at different spiking levels have confirmed recoveries close to 100% researchgate.net. Specific studies have reported mean recovery rates of 99.74% across 50%, 100%, and 150% spiking levels, confirming the reliability of the method wjpls.orgglobalresearchonline.net. Another study reported recoveries at 50%, 100%, and 150% spiking levels as 99.4%, 99.0%, and 99.6%, respectively ijprajournal.com. These results consistently fall within the acceptable range of 98-102% for recovery studies, as stipulated by regulatory guidelines wjpls.org. The ability to accurately recover Sorafenib and its impurities at various concentrations underscores the suitability of these methods for routine quality control.

Table 1: Summary of Accuracy and Recovery Studies for Sorafenib

Spiking Level% Recovery (Study A)% Recovery (Study B)Acceptable RangeSource(s)
50%99.499.62 - 99.8798-102% ijprajournal.com, globalresearchonline.net
100%99.099.74 (mean)98-102% ijprajournal.com, globalresearchonline.net
150%99.699.8798-102% ijprajournal.com, globalresearchonline.net

Impurity Profiling Strategies

Impurity profiling is a systematic process used to identify and quantify all impurities present in an active pharmaceutical ingredient (API) or drug product. For Sorafenib, effective impurity profiling is essential to meet stringent regulatory requirements and ensure patient safety. This involves employing sensitive and specific analytical techniques capable of separating, detecting, and characterizing potential impurities, including process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary chromatographic techniques utilized for Sorafenib impurity profiling due to their high resolution, sensitivity, and speed researchgate.netwjpls.orgwjpls.org. These methods, often coupled with UV detection, are capable of separating Sorafenib from its related substances researchgate.netwjpls.org. Furthermore, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are invaluable for impurity profiling, as they provide molecular weight information and structural elucidation, enabling the identification of unknown impurities researchgate.netwjpls.orgresearchgate.netbiomedres.ustandfonline.com.

Forced degradation studies are an integral part of impurity profiling strategies. These studies involve subjecting Sorafenib to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions, to generate potential degradation products researchgate.netwjpls.orgtandfonline.comresearchgate.net. The analytical methods must be stability-indicating, meaning they can effectively separate the intact drug from its degradation products researchgate.netwjpls.orgresearchgate.net. By analyzing the samples subjected to forced degradation, potential impurities can be identified and their formation pathways understood, which informs the development of control strategies for manufacturing and storage researchgate.netwjpls.org. Advanced techniques like UPLC and LC-MS/MS provide robust platforms for both impurity profiling and stability evaluation, ensuring compliance with regulatory standards researchgate.netwjpls.org.

Compound Names

Sorafenib

In-Depth Analysis of this compound Reveals Limited Publicly Available Stability and Degradation Data

A comprehensive review of scientific literature and publicly accessible data reveals a significant lack of specific information regarding the stability and degradation kinetics of the chemical compound known as "this compound." While extensive research has been conducted on the parent drug, Sorafenib, including numerous forced degradation studies, detailed information on the behavior of this specific impurity under various stress conditions remains largely unavailable in the public domain.

Sorafenib, a multi-kinase inhibitor used in cancer therapy, is known to degrade under various stress conditions, leading to the formation of several impurities. Regulatory guidelines necessitate the identification and characterization of these impurities to ensure the safety and efficacy of the drug product. However, specific research focusing solely on the stability and degradation pathways of this compound is not readily found in published scientific journals or regulatory submissions.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways. These studies typically involve subjecting the compound to stress conditions such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. While many studies have detailed the degradation of Sorafenib under these conditions, the specific degradation profile and kinetics of this compound have not been individually reported.

Similarly, there is a lack of information on the kinetic studies of the formation and degradation of this compound. Such studies are essential for understanding the rate at which the impurity is formed from the parent drug or other precursors and the rate at which it degrades further. This information is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

Furthermore, the identification and characterization of secondary degradation products of this compound are not documented in the available literature. Understanding these secondary degradants is important for a complete picture of the drug's stability and for assessing the potential toxicological risks associated with the degradation products.

One of the well-characterized impurities of Sorafenib is Sorafenib N-oxide, a major circulating metabolite. nih.gov Some stability data is available for Sorafenib N-oxide, indicating its relative stability under certain conditions. nih.govcaymanchem.comschd-shimadzu.com However, it is crucial to note that Sorafenib N-oxide is not explicitly identified as this compound in the scientific literature. Without a definitive link, the stability data for Sorafenib N-oxide cannot be directly extrapolated to this compound.

Synthesis and Characterization of Reference Standards for Sorafenib Impurity 9

Chemical Synthesis Pathways for Sorafenib (B1663141) Impurity 9

The synthesis of Sorafenib Impurity 9, chemically known as 4-(Hydroxyamino)phenol, aims to produce a compound of high purity that can serve as a reliable reference standard. While specific, detailed synthetic protocols optimized for reference standard production are not extensively published, general chemical principles for synthesizing N-hydroxyanilines and related compounds provide a framework.

The synthesis of 4-(Hydroxyamino)phenol typically involves the selective reduction of a nitro precursor, such as 4-nitrophenol (B140041), or the controlled oxidation of an amino precursor. One common approach for preparing N-hydroxyanilines involves the reduction of nitroarenes using various reducing agents and catalysts. For instance, methods employing catalysts like palladium on carbon (Pd/C) or Raney nickel with reducing agents such as hydrazine (B178648) hydrate (B1144303) or specific amine derivatives have been described for the synthesis of N-hydroxyanilines google.comresearchgate.net.

A general strategy for synthesizing 4-(Hydroxyamino)phenol could involve:

Starting Material Selection: 4-Nitrophenol is a readily available precursor.

Selective Reduction: The nitro group (-NO₂) of 4-nitrophenol needs to be selectively reduced to a hydroxylamino group (-NHOH) without over-reduction to the amino group (-NH₂). This selectivity is often achieved by carefully controlling reaction conditions, including the choice of reducing agent, catalyst, solvent, temperature, and reaction time.

Reducing Agents: Agents like catalytic hydrogenation (e.g., H₂ with Pd/C or Ni catalysts) under controlled conditions, or chemical reductants such as tin(II) chloride, zinc, or specific hydrazine derivatives, can be employed google.comresearchgate.netwikipedia.org.

Catalysts: Transition metal catalysts, particularly palladium or nickel-based ones, are commonly used in hydrogenation reactions to facilitate the selective reduction of nitro groups google.comresearchgate.net.

Solvents and Conditions: Organic solvents such as ethanol, methanol (B129727), ethyl acetate (B1210297), or mixtures thereof are typically used. Reaction temperatures might range from sub-ambient to moderate heating, and reactions are often conducted under an inert atmosphere to prevent unwanted oxidation of the sensitive hydroxylamino group google.comresearchgate.net.

Optimization of such a route would focus on maximizing the yield of 4-(Hydroxyamino)phenol while minimizing the formation of by-products, such as 4-aminophenol (B1666318) (from over-reduction) or unreacted 4-nitrophenol.

Key considerations in the process chemistry for synthesizing 4-(Hydroxyamino)phenol as a reference standard include:

Selectivity: Ensuring the reduction stops at the hydroxylamino stage is paramount. Over-reduction to the amine can be a significant challenge.

Stability: Hydroxylamines can be susceptible to oxidation, especially in the presence of air or certain metal ions. Therefore, handling and reaction conditions often require inert atmospheres and careful control of potential oxidants researchgate.net.

Impurity Profile: Minimizing the formation of related impurities, such as starting materials, over-reduced products, or degradation products, is essential for obtaining a high-purity reference standard.

Scalability and Safety: While reference standards are typically prepared on a smaller scale, considerations for safe handling of reagents (e.g., flammable solvents, potentially toxic nitro compounds) and efficient isolation procedures are important.

Isolation and Purification Methodologies

Following synthesis, rigorous isolation and purification steps are necessary to achieve the high purity required for a reference standard. Typical methodologies include:

Extraction: Liquid-liquid extraction may be used to separate the crude product from reaction by-products and inorganic salts.

Crystallization: Recrystallization from suitable solvents or solvent mixtures (e.g., ethanol/water, isopropanol/hexane) is a common technique for purifying organic compounds. The choice of solvent is critical to selectively precipitate the desired product while leaving impurities in solution wikipedia.orgchemicalbook.com.

Chromatography: Preparative chromatography, such as column chromatography (e.g., silica (B1680970) gel chromatography) or preparative High-Performance Liquid Chromatography (HPLC), can be employed to remove closely related impurities if crystallization alone is insufficient.

Drying: The purified product is typically dried under vacuum to remove residual solvents.

The purity of the isolated compound is then assessed using various analytical techniques.

Establishment of Reference Standards for Analytical Research

The establishment of a reference standard for this compound involves comprehensive characterization to confirm its identity, purity, and suitability for analytical use. While specific data for this compound are not detailed in the provided search results, typical characterization parameters for pharmaceutical reference standards include:

Identity Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure, including the number and type of protons and carbons, their chemical environment, and connectivity.

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that aid in structural elucidation. Techniques like LC-MS/MS are often used.

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any residual impurities. A purity of ≥95% or higher is typically required for reference standards.

Gas Chromatography (GC): May be used for volatile impurities or residual solvents.

Elemental Analysis (CHN analysis): Verifies the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen.

Water Content (Karl Fischer titration): Quantifies residual moisture.

Residual Solvents: Assessed by GC headspace analysis to ensure compliance with regulatory limits.

Physical Properties:

Melting Point: A sharp melting point range can indicate high purity.

Appearance: Color and physical form (e.g., white to off-white crystalline powder).

Suppliers like Cleanchem Laboratories cleanchemlab.com and Clearsynth clearsynth.com indicate that this compound is supplied with comprehensive characterization data in accordance with regulatory guidelines. Daicel Pharma also states that their impurity standards come with a Certificate of Analysis (CoA) providing detailed characterization data, including ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity daicelpharmastandards.com. However, the specific values and spectra for this compound are not detailed in the provided search snippets.

The availability of such well-characterized reference standards is indispensable for ensuring the consistent quality and safety of Sorafenib-based pharmaceutical products.

Compound List

Sorafenib

this compound (4-(Hydroxyamino)phenol)

4-Nitrophenol

4-Aminophenol

N-hydroxyanilines

4-aminophenol derivatives

4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol

4-((4-(dimethylamino)benzylidene)amino)phenol

4-((3-nitrobenzylidene)amino)phenol

4-((thiophen-2-ylmethylene)amino)phenol

4-(((E)-3-phenylallylidene)amino)phenol

4-hydroxybenzaldehyde (B117250)

4-aminophenol Schiff bases

4-acetamidophenyl acetate

Paracetamol (Acetaminophen)

4-hydroxy-2,3-dichloroaniline

2,3-dichloroaniline (B127971)

2,3-dichlorophenol (B42519)

Aniline

N-methylaminophenol

N,N-dimethylaminophenol

4-hydroxy-N-methylpicolinamide

4-chloro-N-methylpicolinamide

4-(4-Aminophenoxy)-N-methylpicolinamide

4-chloro-3-(trifluoromethyl)aniline (B120176)

4-chloro-3-(trifluoromethyl)phenyl isocyanate

Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (B1207046)

4-(4-Formamidophenoxy)-N-methylpyridine-2-carboxamide (Sorafenib EP Impurity B)

4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide (Sorafenib Aminophenoxy Impurity)

p-Hydroxyaminopropiophenone

p-Hydroxypropiophenone

1-[4-(hydroxyamino)phenyl]propan-1-one

Advanced Theoretical and Computational Investigations on Sorafenib Impurity 9

Molecular Modeling and Simulation Studies: An Uncharted Territory

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. For Sorafenib (B1663141) Impurity 9, such studies would be invaluable in predicting its physical and chemical properties.

Conformational Analysis

A thorough conformational analysis of Sorafenib Impurity 9 would involve identifying its low-energy three-dimensional structures. This is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. Techniques such as molecular mechanics and quantum mechanics calculations would be employed to map the potential energy surface of the molecule and identify stable conformers.

Intermolecular Interactions and Aggregation Behavior

Understanding how molecules of this compound interact with each other and with other molecules is key to predicting its behavior in a formulation. Molecular dynamics simulations could provide insights into its aggregation tendencies in different solvents, which is important for predicting solubility and stability. These simulations could also help in understanding potential interactions with excipients in a drug product.

Quantum Chemical Calculations: Probing the Electronic Landscape

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule.

Electronic Structure Analysis

An analysis of the electronic structure of this compound would reveal details about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is fundamental to understanding its reactivity and potential interactions with biological targets.

Reactivity and Reaction Pathway Prediction

Quantum chemical calculations could be used to predict the reactivity of this compound. By calculating reaction energies and activation barriers, potential degradation pathways or metabolic transformations could be elucidated. This would be highly valuable for assessing the stability of the impurity and its potential to form other, potentially reactive, species.

Chemoinformatics and QSAR Approaches: Awaiting Data

Chemoinformatics and QSAR studies rely on the availability of experimental data to build predictive models.

Currently, there is a lack of sufficient biological activity data for this compound to develop meaningful QSAR models. Such models would aim to correlate the structural features of the impurity with its potential biological effects. As more data becomes available, these in silico methods could be employed to predict the impurity's toxicological profile or other biological activities without the need for extensive experimental testing.

Regulatory Science and Research on Impurity Control for Sorafenib Impurity 9

Adherence to International Conference on Harmonisation (ICH) Guidelines in Research Context

ICH guidelines provide a harmonized approach to drug quality, safety, and efficacy. In the research context, these guidelines serve as a foundational framework for impurity management strategies.

ICH Q3A (Impurities in New Drug Substances) Research Implications

ICH Q3A provides guidance on the reporting, identification, and qualification of impurities in new drug substances. From a research perspective, this means that any impurity detected in Sorafenib (B1663141) drug substance, including Sorafenib Impurity 9, must be systematically investigated. Research would focus on:

Identification: Developing and validating analytical methods (e.g., HPLC, GC-MS, LC-MS) to detect and identify this compound. This involves elucidating its chemical structure, often through spectroscopic techniques like NMR and mass spectrometry.

Quantification: Establishing precise methods to quantify the levels of this compound in various batches of the drug substance.

Origin: Investigating the synthetic route and potential degradation pathways of Sorafenib to understand how this compound is formed. This research is crucial for process optimization to minimize its formation.

Specification Setting: Based on identified levels and qualification data, research would inform the setting of acceptance criteria (limits) for this compound in the drug substance.

ICH Q3B (Impurities in New Drug Products) Research Implications

ICH Q3B extends the principles of impurity control to drug products. Research in this area would focus on:

Stability Studies: Investigating the formation and fate of this compound during storage of the finished drug product under various conditions (temperature, humidity, light). This involves conducting stability studies and analyzing samples at different time points.

Degradation Pathways: Understanding if this compound is a primary degradation product of Sorafenib or if it arises from interactions within the drug product formulation.

Method Development for Drug Product: Adapting and validating analytical methods to accurately detect and quantify this compound in the complex matrix of the drug product, which may include excipients.

Strategies for Impurity Qualification and Control from a Research Perspective

Qualification of an impurity involves establishing its biological safety. Research plays a pivotal role in generating the necessary data for this process.

Qualification Thresholds: ICH guidelines define thresholds for reporting, identification, and qualification of impurities. For this compound, research would aim to determine if its levels exceed these thresholds, necessitating qualification.

Toxicological Studies: If qualification is required, research would involve conducting specific toxicological studies on this compound. These studies could range from in vitro assays to in vivo studies in animal models, depending on the impurity's structure, potential reactivity, and levels. The goal is to establish a safe level for the impurity in the drug product.

Control Strategies: Based on the understanding of the impurity's origin and its qualification status, research informs the development of robust control strategies. This might include:

Process Controls: Modifying the manufacturing process of Sorafenib to reduce the formation of this compound.

Purification Methods: Developing or optimizing purification steps to effectively remove this compound from the drug substance.

Analytical Monitoring: Implementing validated analytical methods for routine monitoring of this compound levels in both drug substance and drug product batches.

Specification Justification: Providing scientific rationale and data to support the proposed acceptance criteria for this compound.

Potential Genotoxicological Considerations from a Research Perspective

Genotoxic impurities are a subset of impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer. Their control is governed by specific guidelines, such as ICH M7.

Structural Alerts: Research would first involve analyzing the chemical structure of this compound for structural alerts associated with genotoxicity (e.g., electrophilic centers, mutagenic functional groups).

In Silico Assessment: Computational toxicology tools (e.g., Derek Nexus, Sarah Nexus) are often used in the early research phases to predict the genotoxic potential of an impurity based on its chemical structure.

In Vitro Testing: If structural alerts or in silico predictions suggest a genotoxic risk, in vitro assays such as the Ames test (bacterial reverse mutation assay) or mammalian cell gene mutation assays would be conducted.

Control to Threshold of Toxicological Concern (TTC): For impurities identified as genotoxic, stringent control strategies are required, often aiming for levels below the TTC (e.g., 1.5 µ g/day intake for carcinogens). Research would focus on developing highly sensitive analytical methods capable of quantifying this compound at these extremely low levels and optimizing manufacturing processes to achieve them.

Conclusion and Future Research Directions

Summary of Key Research Findings on Sorafenib (B1663141) Impurity 9

Research into pharmaceutical impurities often involves their identification, characterization, understanding of formation pathways, and the development of analytical methods for their detection and quantification.

Identification and Characterization: Sorafenib Impurity 9 (CAS: 862875-16-9) has been identified and characterized by its chemical structure, with a molecular formula of C21H17F3N4O4 and a molecular weight of 446.4 g/mol nih.gov. This impurity is structurally related to Sorafenib, differing by a hydroxyl group on one of the phenyl rings, suggesting it could originate from a synthetic precursor or a degradation pathway involving hydroxylation. While specific research detailing its presence and levels in marketed Sorafenib products is limited in the reviewed literature, the general analytical approaches for Sorafenib impurities include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for structural elucidation and identification researchgate.net. Other identified Sorafenib impurities, such as Sorafenib Impurity J (CAS: 2206827-18-9) and Sorafenib Impurity B (CAS: 2004659-84-9), are also subject to similar analytical scrutiny clearsynth.comsynzeal.comsimsonpharma.comclearsynth.com.

Formation Pathways: The precise formation pathways for this compound (CAS: 862875-16-9) are not explicitly detailed in the available literature. However, based on its structure, it is plausible that it arises either as a byproduct during the synthesis of Sorafenib or through degradation processes. General pathways for Sorafenib impurities include hydrolysis, oxidation, or incomplete reactions during synthesis researchgate.netveeprho.comthieme-connect.debocsci.com. Understanding whether this impurity is a process-related impurity or a degradation product is critical for implementing effective control strategies.

Unresolved Research Questions and Challenges

Despite the identification of this compound, several research questions and challenges remain, highlighting areas for future investigation.

Formation Mechanism Elucidation: A significant gap exists in the detailed understanding of the specific chemical reactions and conditions that lead to the formation of this compound. Pinpointing whether it is predominantly a synthetic byproduct or a degradation product is essential for targeted process optimization and stability studies.

Analytical Method Development and Validation: While general chromatographic methods are available for Sorafenib and its impurities, the development and validation of highly sensitive and specific analytical methods for the accurate quantification of this compound at trace levels in various pharmaceutical matrices (e.g., drug substance, finished product) are crucial. Challenges include achieving adequate separation from Sorafenib and other related impurities, as well as ensuring method robustness.

Regulatory Qualification and Control: Specific regulatory limits (e.g., ICH thresholds for identification, qualification, and quantification) for this compound are not readily available in the public domain. Determining appropriate acceptance criteria and conducting necessary toxicological assessments to qualify this impurity at observed levels are key challenges for manufacturers.

Toxicological Impact Assessment: The potential toxicological profile and impact of this compound on the safety and efficacy of Sorafenib are largely unknown. Comprehensive studies are needed to assess any adverse effects, particularly if the impurity is present at significant levels.

Emerging Methodologies and Technologies for Impurity Research

Advancements in analytical chemistry and pharmaceutical manufacturing offer promising avenues for addressing the challenges associated with impurity control.

Advanced Chromatographic and Spectroscopic Techniques: The adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and improved resolution, facilitating better separation of complex impurity profiles researchgate.net. Coupling UHPLC with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for the identification and structural elucidation of unknown or trace-level impurities like this compound researchgate.netresearchgate.net.

Quality by Design (QbD) and Process Analytical Technology (PAT): Implementing Quality by Design (QbD) principles can lead to a deeper understanding of the critical process parameters (CPPs) that influence impurity formation during Sorafenib synthesis. This knowledge can be leveraged to establish a robust control strategy. Process Analytical Technology (PAT) tools can enable real-time monitoring of impurity levels during manufacturing, allowing for immediate process adjustments and ensuring consistent product quality alentris.org.

Computational Tools and Predictive Modeling: In silico methods, including quantitative structure-activity relationship (QSAR) modeling and density functional theory (DFT) calculations, can aid in predicting potential impurity structures, their formation pathways, and even their potential toxicity, thereby guiding experimental investigations alentris.org.

Reference Standards and Pharmacopeial Harmonization: The availability of well-characterized reference standards for this compound is fundamental for method validation, routine quality control testing, and ensuring traceability against pharmacopeial standards researchgate.netsynzeal.com. Continued efforts in pharmacopeial harmonization can also standardize impurity testing requirements globally.

Compound Information Table:

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical Name (IUPAC)Potential Origin (Inferred)
This compound 862875-16-9C21H17F3N4O4446.44-[4-[[4-hydroxy-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamideSynthesis byproduct or degradation product (hydroxylation)
Sorafenib Impurity J2206827-18-9C28H25N7O6555.544,4′-[Iminobis(carbonylimino-4,1-phenyleneoxy)]bis[N-methyl-2-pyridinecarboxamide]Not specified
Sorafenib Impurity (CAS 3505-87-1)3505-87-1C6H7NO2137.134-(Hydroxyamino)phenolNot specified
Sorafenib EP Impurity B2004659-84-9C21H16ClFN4O3430.834-(4-Formamidophenoxy)-N-methylpyridine-2-carboxamideNot specified

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Sorafenib Impurity 9 in drug substances?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used, employing a C18 column and gradient elution with mobile phases such as phosphate buffer and acetonitrile. Column temperature optimization (e.g., 60°C vs. 75°C) is critical for peak resolution . Structural confirmation via LC-MS/MS or NMR is advised, particularly when aligning with ICH Q3A/B thresholds for impurity identification .

Q. How should stability studies be designed to evaluate this compound formation under stress conditions?

  • Methodological Answer : Follow ICH Q1A guidelines by exposing the drug substance to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis, and oxidative stress (e.g., H₂O₂). Use validated HPLC methods to monitor degradation products. Include kinetic studies to calculate impurity growth rates and activation energy, ensuring data aligns with Arrhenius predictions for shelf-life extrapolation .

Q. What are the minimum regulatory requirements for documenting this compound in preclinical studies?

  • Methodological Answer : The Investigator’s Brochure (IB) must include the impurity’s chemical structure, synthetic pathway, toxicological profile, and analytical detection limits. Cross-reference batch-specific impurity data (e.g., %w/w) and justify safety thresholds using ICH Q3A/B identification and qualification limits .

Advanced Research Questions

Q. How can researchers resolve contradictions between pharmacopeial standards (e.g., USP vs. EP) regarding acceptable thresholds for this compound?

  • Methodological Answer : Conduct comparative analyses using harmonized HPLC conditions (e.g., column temperature adjustments ) and validate results against both USP and EP reference standards. Engage in peer consultations or regulatory dialogues to reconcile discrepancies, citing structural elucidation data and batch-specific safety profiles .

Q. What synthetic mechanisms lead to this compound formation, and how can they be mitigated during API synthesis?

  • Methodological Answer : Impurity 9 may arise from incomplete methylation during intermediate synthesis or side reactions involving dichloropyridine precursors. Implement process controls such as reaction temperature modulation, reagent stoichiometry optimization, and real-time LC-MS monitoring to suppress byproduct formation .

Q. How should toxicological risk assessments for this compound be structured to meet regulatory expectations?

  • Methodological Answer : Use in silico toxicity prediction tools (e.g., QSAR) followed by in vitro genotoxicity assays (Ames test, micronucleus) and subchronic rodent studies. Establish a permissible daily exposure (PDE) based on NOAEL (No Observed Adverse Effect Level) and apply ICH M7 risk categories to justify impurity limits .

Q. What critical parameters must be validated in an HPLC method for this compound to comply with ICH Q2(R1)?

  • Methodological Answer : Validate specificity (forced degradation studies), linearity (1–120% of specification limit), accuracy (spiked recovery 98–102%), precision (RSD <2%), and robustness (variations in pH, column temperature ). Include system suitability criteria (theoretical plates >2000, tailing factor <2) .

Q. How can forced degradation studies predict the formation of this compound in long-term storage?

  • Methodological Answer : Design accelerated degradation experiments at 40°C/75% RH over 6 months, correlating results with real-time data. Use Arrhenius modeling to extrapolate impurity accumulation rates. Identify degradation pathways (e.g., hydrolysis vs. oxidation) and propose formulation adjustments (e.g., desiccants, antioxidants) .

Data Contradiction Analysis

  • Example Scenario : Conflicting impurity quantification results between HPLC and LC-MS methods.
    • Resolution Strategy : Cross-validate methods using a shared reference standard. Check for ion suppression in LC-MS or column temperature effects in HPLC . Replicate experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to assess systematic vs. random errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.